

# Application Notes and Protocols: Flow Cytometry Analysis of P2X7R Activity with GW791343

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## Compound of Interest

Compound Name: GW791343 dihydrochloride

Cat. No.: B10762275

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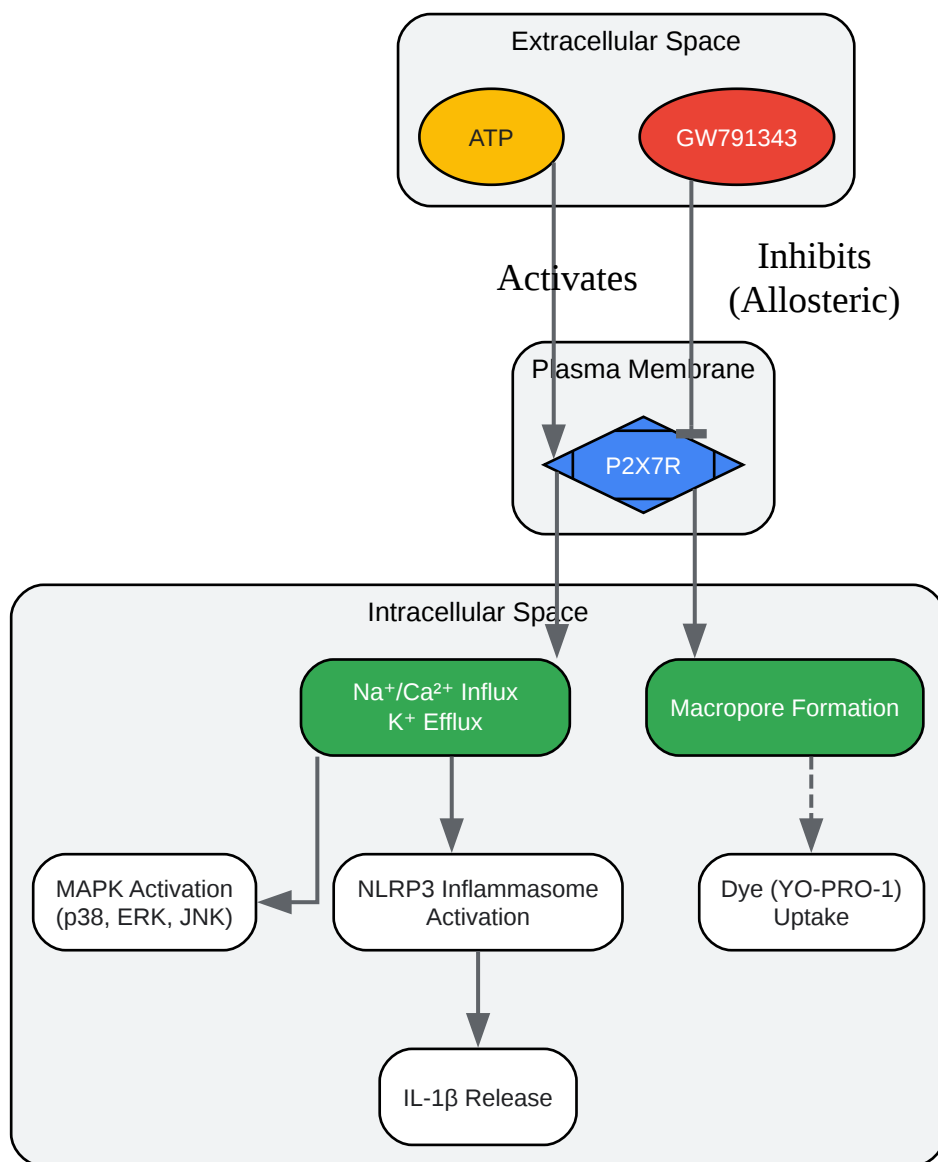
## Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1] Activation of P2X7R by high concentrations of extracellular ATP leads to the formation of a non-selective pore, allowing the passage of molecules up to 900 Da.[2] This pore formation is a hallmark of P2X7R activity and can be effectively measured using flow cytometry. This application note provides a detailed protocol for analyzing the activity of the human P2X7 receptor using a dye uptake assay and demonstrates the inhibitory effect of GW791343, a negative allosteric modulator.

GW791343 is a potent and species-specific modulator of P2X7R. In human P2X7R, it acts as a non-competitive antagonist, making it a valuable tool for studying the receptor's function and a potential therapeutic agent. This document outlines the necessary protocols for cell preparation, P2X7R activation, and inhibition by GW791343, followed by flow cytometric analysis.

## P2X7R Signaling Pathway

Activation of the P2X7R by ATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, leading to  $\text{Na}^+$  and  $\text{Ca}^{2+}$  influx and  $\text{K}^+$  efflux. Sustained activation leads to the formation of a large, non-selective pore. This triggers downstream signaling pathways, including the activation of MAP kinases (p38/ERK/JNK), the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines like IL-1 $\beta$ .



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### P2X7R Signaling Pathway

## Data Presentation: Inhibition of P2X7R by GW791343

The following table summarizes representative data on the inhibition of agonist-induced dye uptake in human P2X7R-expressing cells by GW791343. The data is illustrative of typical results obtained using the protocol described below and is based on the known pIC<sub>50</sub> of GW791343 for human P2X7R, which is in the range of 6.9-7.2.

GW791343 Concentration (μM)	Mean Fluorescence Intensity (MFI) of YO-PRO-1 Positive Cells (Arbitrary Units)	% Inhibition of Dye Uptake
0 (Agonist Control)	8500	0
0.01	6800	20
0.03	5100	40
0.1	3400	60
0.3	1700	80
1	850	90
3	425	95
10	255	97
Unstimulated Control	200	-

## Experimental Protocols

### Principle

This protocol is based on the detection of P2X7R pore formation through the uptake of a fluorescent dye, YO-PRO-1, which is impermeable to cells with intact membranes.<sup>[2]</sup> Upon activation of P2X7R by an agonist like 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), the resulting macropore allows the entry of YO-PRO-1, which fluoresces upon binding to nucleic acids. The increase in fluorescence, quantifiable by flow cytometry, is a direct

measure of P2X7R activity. The inhibitory effect of GW791343 is assessed by its ability to reduce agonist-induced dye uptake.

## Experimental Workflow



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### Flow Cytometry Workflow

## Materials and Reagents

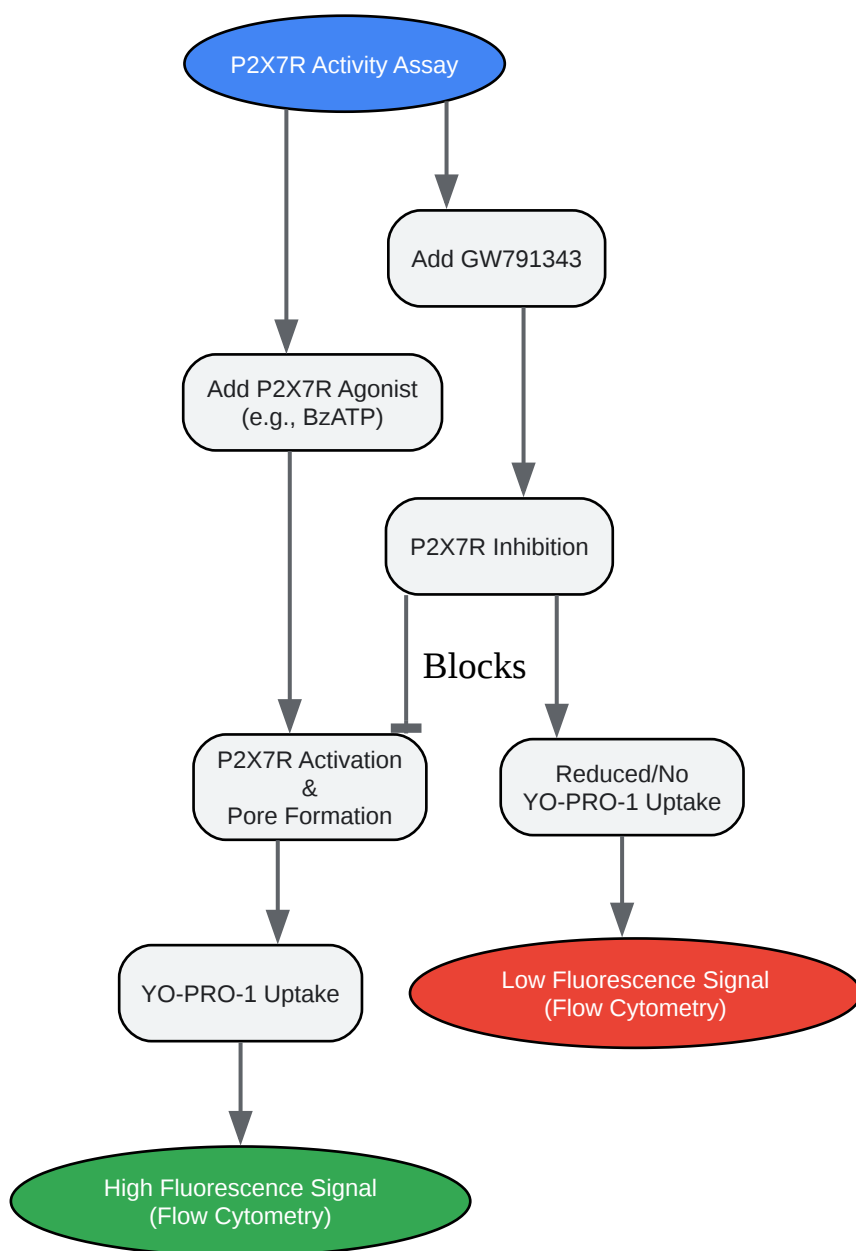
- Cells: Human cell line expressing P2X7R (e.g., HEK293-hP2X7R, THP-1 monocytes).
- Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
- Buffer: Phosphate-Buffered Saline (PBS) or a low-divalent cation solution.
- P2X7R Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
- P2X7R Antagonist: GW791343.
- Fluorescent Dye: YO-PRO-1 Iodide.
- Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for detecting green fluorescence (e.g., FITC channel).

## Protocol

- Cell Culture and Preparation: a. Culture cells expressing human P2X7R to a density of approximately  $0.5\text{--}1.0 \times 10^6$  cells/mL. b. On the day of the experiment, harvest the cells and wash them once with PBS. c. Resuspend the cells in the assay buffer at a concentration of  $1 \times 10^6$  cells/mL.

- Antagonist Pre-incubation: a. Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes. b. Prepare serial dilutions of GW791343 in the assay buffer. c. Add the desired concentrations of GW791343 to the respective tubes (e.g., 0.01  $\mu$ M to 10  $\mu$ M). For the agonist control and unstimulated control, add an equivalent volume of vehicle (e.g., DMSO). d. Incubate the cells with GW791343 for 30-40 minutes at 37°C.
- Dye Staining and Agonist Stimulation: a. Prepare a working solution of YO-PRO-1 in the assay buffer at a final concentration of 1-5  $\mu$ M. b. Add the YO-PRO-1 solution to all tubes. c. Prepare a working solution of BzATP. The optimal concentration should be determined empirically but is typically in the range of 100-300  $\mu$ M. d. To all tubes except the unstimulated control, add the BzATP solution to initiate P2X7R activation. e. Incubate for 10-15 minutes at 37°C, protected from light.[2]
- Flow Cytometry Analysis: a. Acquire data on the flow cytometer immediately after incubation. b. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population. c. Create a histogram or a dot plot to analyze the fluorescence intensity of YO-PRO-1 in the gated population. d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
- Data Analysis: a. Determine the percentage of YO-PRO-1 positive cells and/or the mean fluorescence intensity (MFI) for each sample. b. Calculate the percentage inhibition of dye uptake for each concentration of GW791343 using the following formula: % Inhibition =  $100 - \left[ \frac{(\text{MFI}_{\text{sample}} - \text{MFI}_{\text{unstimulated}})}{(\text{MFI}_{\text{agonist}} - \text{MFI}_{\text{unstimulated}})} \right] \times 100$  c. Plot the percentage inhibition against the log concentration of GW7913443 to generate a dose-response curve and determine the IC<sub>50</sub> value.

## Logical Relationship of GW791343 Action



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#### GW791343 Mechanism of Action

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## References

- 1. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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